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Compound of Interest

Compound Name: 4-(Ethylamino)-3-nitrobenzoic acid

Cat. No.: B1608762

Introduction

4-(Ethylamino)-3-nitrobenzoic acid is a multifaceted organic compound of significant interest
to researchers in medicinal chemistry and materials science. Its structure, incorporating a
benzoic acid moiety, a secondary amine, and a nitro group, provides a versatile scaffold for the
synthesis of more complex molecules, including pharmaceutical intermediates.[1][2] A thorough
understanding of its spectroscopic characteristics is paramount for unambiguous identification,
purity assessment, and structural elucidation during synthesis and further chemical
transformations.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 4-
(Ethylamino)-3-nitrobenzoic acid, including Infrared (IR) spectroscopy, Nuclear Magnetic
Resonance (NMR) spectroscopy (*H and 13C), and Mass Spectrometry (MS). The
interpretations are grounded in the fundamental principles of spectroscopy and comparative
analysis with structurally related molecules.[3][4]

Molecular Structure and Key Features

The molecular structure of 4-(Ethylamino)-3-nitrobenzoic acid (CoH10N204, Molar Mass:
210.19 g/mol ) is presented below.[5][6] Key structural features that dictate its spectroscopic
behavior include the aromatic ring, the carboxylic acid group, the secondary ethylamino group,
and the electron-withdrawing nitro group. X-ray crystallography studies have confirmed an
intramolecular N—H---O hydrogen bond, which influences the conformation and electronic
environment of the molecule.[2][7]
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Infrared (IR) Spectroscopy: Unveiling Functional
Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The IR spectrum of 4-(Ethylamino)-3-nitrobenzoic acid is expected to exhibit
characteristic absorption bands corresponding to its constituent groups. The interpretation of
these bands is based on established correlation tables and comparison with similar aromatic
nitro compounds.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy

A small amount of the solid sample is placed directly on the diamond crystal of an ATR
accessory.[4] The spectrum is typically recorded over a range of 4000-650 cm~* with a spectral
resolution of 4 cm~* and an accumulation of 32 scans to ensure a high signal-to-noise ratio.[11]

Predicted IR Spectral Data
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Wavenumber .
Intensity
(cm™)

Assignment

Rationale and
Causality

~3350-3310 Medium, Sharp

N-H Stretch

Characteristic of a
secondary aromatic
amine. The position is
influenced by
intramolecular
hydrogen bonding
with the adjacent nitro
group.[8][12]

~3100-2500 Broad

O-H Stretch
(Carboxylic Acid)

The broadness is due
to intermolecular
hydrogen bonding
between carboxylic

acid dimers.

~3100-3000 Medium

Aromatic C-H Stretch

Typical for C-H bonds

on a benzene ring.

~2980-2850 Medium

Aliphatic C-H Stretch

Asymmetric and
symmetric stretching
of the CHs and CH:
groups of the ethyl
substituent.

~1700-1680 Strong, Sharp

C=0 Stretch
(Carboxylic Acid)

The carbonyl stretch
of the carboxylic acid,
potentially shifted to a
lower frequency due
to conjugation with the
aromatic ring and

hydrogen bonding.[11]

~1620-1600 Medium

N-H Bend

Bending vibration of

the secondary amine.

[8]
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Skeletal vibrations of

~1580, ~1475 Medium-Strong Aromatic C=C Stretch )
the benzene ring.
One of the two
Asymmetric NO2 characteristic strong
~1530-1500 Strong ] ]
Stretch absorptions for a nitro
group.[9][10]
The second
Symmetric NO2 characteristic strong
~1350-1330 Strong ] )
Stretch absorption for a nitro
group.[9][10]
Stretching vibration of
C-O Stretch the carbon-oxygen
~1300-1200 Strong ) ] ]
(Carboxylic Acid) single bond of the
carboxylic acid.
Characteristic
~1280-1250 Strong Aromatic C-N Stretch stretching vibration for
an aromatic amine.[8]
Characteristic of
) O-H Bend (out-of- hydrogen-bonded
~920 Broad, Medium

plane)

carboxylic acid

dimers.

Visualization of Key IR Vibrational Modes
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Caption: Key IR vibrational modes for 4-(Ethylamino)-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

Experimental Protocol: *H and **C NMR Spectroscopy

The sample is dissolved in a deuterated solvent, typically DMSO-ds, to a concentration of 5-10
mg/mL.[13] Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.[14] Chemical
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shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.[14]

Predicted *H NMR Spectral Data (in DMSO-de)
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale and
Causality

~13.0

Singlet (broad)

COOH

The acidic proton
of the carboxylic
acid is typically a
broad singlet at a
downfield

chemical shift.

1H

H-2

This proton is
ortho to the
strongly electron-
withdrawing nitro
group, causing it
to be significantly
deshielded and
shifted downfield.
It will be split by
H-6.

1H

H-6

This proton is
ortho to the
carboxylic acid
group and meta
to the nitro
group. It will be
split by both H-5
and H-2.

1H

H-5

This proton is
ortho to the
electron-donating
ethylamino
group, which
shields it,
causing an
upfield shift

compared to the
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other aromatic
protons. It will be
split by H-6.

The methylene
protons of the
ethyl group are
adjacent to the
~3.4 Quartet 2H -CHz- nitrogen atom.
They will be split
into a quartet by
the neighboring

methyl protons.

The methyl

protons of the

ethyl group will
] be splitinto a

~1.2 Triplet 3H -CHs )

triplet by the

adjacent

methylene

protons.

Predicted *C NMR Spectral Data (in DMSO-de)
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Chemical Shift (6, ppm)

Assignment Rationale and Causality

~167

The carbonyl carbon of the
C=0 carboxylic acid is typically

found in this downfield region.

~150

This carbon is directly attached
ca to the nitrogen of the electron-
donating amino group, causing

a significant downfield shift.

~140

The carbon atom bearing the
c.3 electron-withdrawing nitro
group is expected to be

deshielded.

~135

This carbon is adjacent to the
C-2 nitro group and will be
deshielded.

~130

C-6 Aromatic carbon.

~120

c1 The carbon attached to the
carboxylic acid group.

~115

g This carbon is shielded by the
ortho amino group.

The methylene carbon of the
-CH2z-
ethyl group.

~14

The methyl carbon of the ethyl
group.

-CHs

Visualization of 'H NMR Assignhments
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Caption: Predicted *H NMR chemical shifts for 4-(Ethylamino)-3-nitrobenzoic acid.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain
structural information from its fragmentation pattern. For nitrobenzoic acids, electrospray
ionization (ESI) in negative ion mode is often employed.[15][16]

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

The sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into a
liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI)
source.[16] Data is collected in negative ion mode.

Predicted Mass Spectral Data (ESI Negative lon Mode)
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miz lon Rationale and Causality

The deprotonated molecule,
representing the molecular ion.

209.05 [M-H]~ This is typically the base peak
in ESI negative mode for

carboxylic acids.[16]

Loss of the nitro group (46 Da)

163.06 [M-H-NO2]~ )
from the molecular ion.
Decarboxylation, the loss of
carbon dioxide (44 Da), is a
165.07 [M-H-CO2]~

common fragmentation

pathway for benzoic acids.[15]

Visualization of Mass Spectrometry Fragmentation
Pathway

-NO2 4 )
D B —
- CO: 4 [M-H-CO2]~ )

\_ m/z = 165.07 )

Click to download full resolution via product page

Caption: Predicted ESI(-) mass spectrometry fragmentation of 4-(Ethylamino)-3-nitrobenzoic
acid.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework
for the identification and characterization of 4-(Ethylamino)-3-nitrobenzoic acid. The interplay
of the ethylamino, nitro, and carboxylic acid functional groups results in a unique spectroscopic
fingerprint. This guide serves as a valuable resource for researchers, enabling confident
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structural verification and facilitating the advancement of scientific endeavors that utilize this
versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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